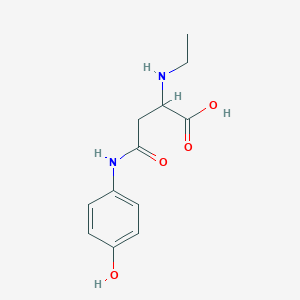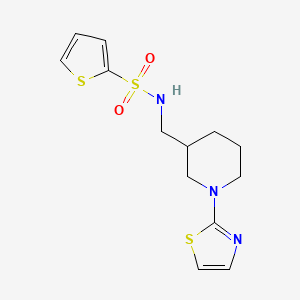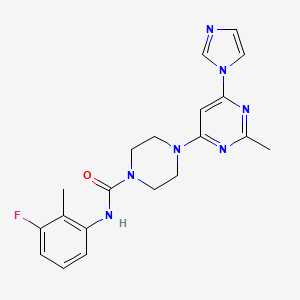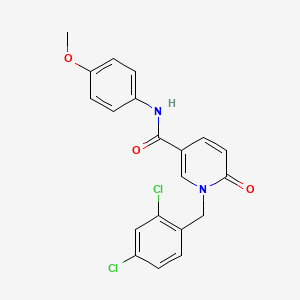
2-(Ethylamino)-4-(4-hydroxyanilino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Ethylamino)-4-(4-hydroxyanilino)-4-oxobutanoic acid, also known as EAHB, is a synthetic compound that has gained significant attention in the field of scientific research. It is a derivative of the amino acid glutamate and is classified as an NMDA receptor antagonist. EAHB has been found to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
Scientific Research Applications
p-Coumaric Acid and Its Conjugates: Dietary Sources, Pharmacokinetic Properties, and Biological Activities
p-Coumaric acid, a phenolic acid with low toxicity, serves as a precursor to other phenolic compounds. It and its conjugates exhibit various biological activities, including antioxidant, anti-cancer, antimicrobial, and anti-inflammatory effects. These findings suggest that conjugation can enhance the biological activities of phenolic acids, which might be applicable to the study of 2-(Ethylamino)-4-(4-hydroxyanilino)-4-oxobutanoic acid if it serves as a precursor or conjugate in similar biochemical pathways (Pei et al., 2016).
Plant Betalains: Chemistry and Biochemistry
Betalains are nitrogenous pigments in plants that arise from betalamic acid. They are involved in various biological activities and have potential as natural dyes. The biosynthetic pathway of betalains includes hydroxylation of tyrosine, suggesting a potential interest in hydroxylation reactions and amino acid derivatives like 2-(Ethylamino)-4-(4-hydroxyanilino)-4-oxobutanoic acid for the synthesis or modification of pigments (Khan & Giridhar, 2015).
4-Hydroxy-2,3-nonenal as a Signal for Cell Function and Differentiation
The compound 4-hydroxy-2,3-nonenal (HNE) is an aldehydic product of lipid peroxidation, acting as a biological signal to modulate chemotaxis, signal transduction, gene expression, cell proliferation, and differentiation. This demonstrates the potential signaling and regulatory roles of oxidation products, which could relate to the oxidative derivatives of amino acids and hydroxyanilino compounds (Dianzani, Barrera, & Parola, 1999).
Hydroxycinnamic Acids: Antioxidant Properties and Structure-Activity Relationships
Hydroxycinnamic acids (HCAs) are important phytochemicals with significant antioxidant activities. Studies on the structure-activity relationships of HCAs suggest that modifications such as esterification and amidation can affect their antioxidant activity, highlighting the importance of structural modifications in enhancing biological effects, which may be relevant for derivatives of hydroxyanilino compounds (Razzaghi-Asl et al., 2013).
properties
IUPAC Name |
2-(ethylamino)-4-(4-hydroxyanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-2-13-10(12(17)18)7-11(16)14-8-3-5-9(15)6-4-8/h3-6,10,13,15H,2,7H2,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGSLLKTUAEIJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC(=O)NC1=CC=C(C=C1)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylamino)-4-(4-hydroxyanilino)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-ethyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2505701.png)

![2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one](/img/structure/B2505704.png)

![2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2505707.png)


![7-Fluoro-2-methyl-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2505711.png)

![1-(3-Phenylpropyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2505713.png)
![Benzyl 2-[4-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2505714.png)


